molecular formula C11H17ClN2 B1530811 2-Chloro-N,N-dipropylpyridin-4-amine CAS No. 851886-35-6

2-Chloro-N,N-dipropylpyridin-4-amine

Cat. No. B1530811
M. Wt: 212.72 g/mol
InChI Key: PKUTVGAUUDRHEA-UHFFFAOYSA-N
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Patent
US07714009B2

Procedure details

A mixture of 0.65 g (5.1 mmol) of 4-amino-2-chloropyridine and 1.8 mL (25 mmol) of propionaldehyde in 5 mL of dichloroethane was treated with two drops of glacial acetic acid and 3.2 g (15 mmol) of sodium triacetoxyborohydride. The mixture was heated to 50° C. for 1 h and an additional 0.9 mL (12.5 mmol) of propionaldehyde and 1.6 g (7.5 mmol) of sodium triacetoxyborohydride was added. The mixture was heated at 50° C. for an additional 36 h. The reaction was cooled to room temperature and 0.15 g (4 mmol) of sodium borohydride was added. The reaction was heated to 80° C. for 1 h and cooled to room temperature. The mixture was diluted with dichloromethane and was washed successively with water and brine before being dried over sodium sulfate. The solution was filtered, concentrated in vacuo and the resulting crude oil was purified by flash chromatography eluting with a 80% hexanes/ethyl acetate mixture to give 0.41 g (38%) of the title compound as a colorless oil.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
38%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([Cl:8])[CH:3]=1.[CH:9](=O)[CH2:10][CH3:11].C(O[BH-](O[C:23](=O)[CH3:24])OC(=O)C)(=O)C.[Na+].[BH4-].[Na+].Cl[CH:30](Cl)C>C(O)(=O)C.ClCCl>[Cl:8][C:4]1[CH:3]=[C:2]([N:1]([CH2:30][CH2:23][CH3:24])[CH2:9][CH2:10][CH3:11])[CH:7]=[CH:6][N:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
NC1=CC(=NC=C1)Cl
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
5 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(CC)=O
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Three
Name
Quantity
0.15 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
3.2 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 50° C. for an additional 36 h
Duration
36 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated to 80° C. for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
was washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before being dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting crude oil was purified by flash chromatography
WASH
Type
WASH
Details
eluting with a 80% hexanes/ethyl acetate mixture

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=C1)N(CCC)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.